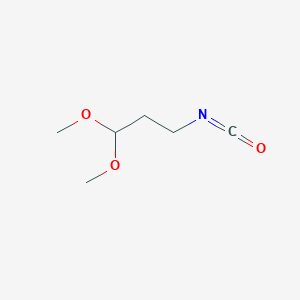
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement It contains an amino group, a chlorophenyl group, and a hydroxyl group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-chlorophenyl)acetone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically requires a catalyst such as a chiral oxazaborolidine and a reducing agent like borane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-chlorophenyl)acetone, while reduction could produce various amines or alcohols.
Applications De Recherche Scientifique
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-amino-3-(2-chlorophenyl)propan-1-ol
- (3R)-3-amino-3-(4-chlorophenyl)propan-1-ol
- (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry is crucial.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
Clé InChI |
MJTCBVJNSSTRIS-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](CCO)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(CCO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


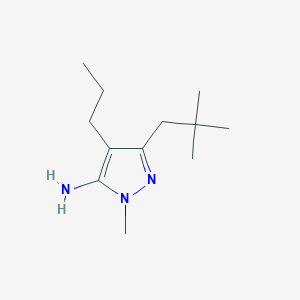

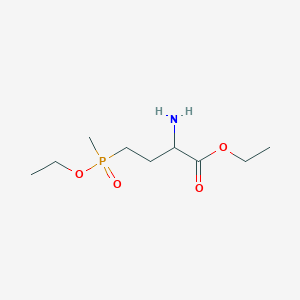
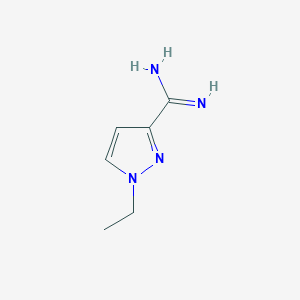
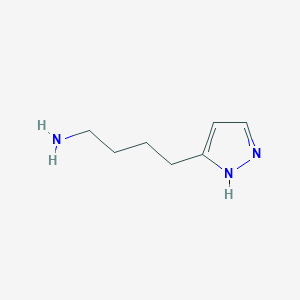

![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
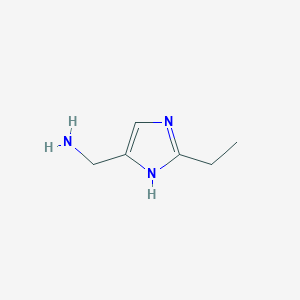

![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)

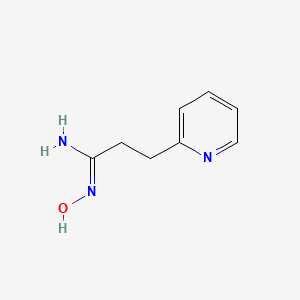
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
